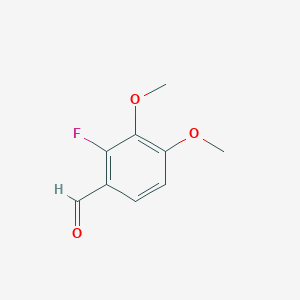

2-Fluoro-3,4-dimetoxi-benzaldehído

Descripción general

Descripción

2-Fluoro-3,4-dimethoxybenzaldehyde (2-Fluoro-3,4-DMB) is a highly reactive compound that is used in a variety of scientific research applications. It is known for its stability and high reactivity, making it an ideal choice for a range of laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Fluoro-3,4-DMB.

Aplicaciones Científicas De Investigación

Síntesis de agentes anti-VIH

Una de las aplicaciones del 2-Fluoro-3,4-dimetoxi-benzaldehído es en la síntesis de compuestos con actividad anti-VIH, como el ácido (+)-litospérmico .

Formación de complejos de inclusión

Se sabe que este compuesto forma complejos de inclusión 1:1 con ciclodextrinas, que se pueden utilizar en sistemas de administración de fármacos para mejorar la solubilidad y la estabilidad de los fármacos .

Reactivo de grado de investigación

Como producto químico de grado de investigación, el this compound se utiliza en varios experimentos y protocolos de laboratorio en diferentes campos de la investigación en ciencias de la vida .

Disponibilidad de proveedores

Está disponible de varios proveedores para necesidades de investigación científica, lo que indica su utilidad en diversas configuraciones experimentales y procesos de síntesis .

Fabricación y aprovisionamiento a granel

El compuesto también está disponible para la fabricación y el aprovisionamiento a granel, lo que sugiere su uso en síntesis a gran escala y aplicaciones industriales .

Exploración de rutas de síntesis

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with enzymes involved in metabolic pathways, particularly those related to aromatic hydrocarbons .

Mode of Action

In the presence of H2O2, LiP can catalyze the C–C cleavage of a propenyl side chain

Biochemical Pathways

Based on its structural similarity to other aromatic compounds, it may be involved in the degradation of lignin and its aromatic derivative compounds .

Pharmacokinetics

Some properties can be inferred from its physicochemical characteristics . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability.

Result of Action

Given its potential involvement in the degradation of aromatic compounds, it might contribute to the breakdown of these compounds into simpler substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxybenzaldehyde. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Its solubility can also affect its action; it is soluble in water, which can influence its distribution and elimination .

Propiedades

IUPAC Name |

2-fluoro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBUQQVUWKHCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345310 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37686-68-3 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

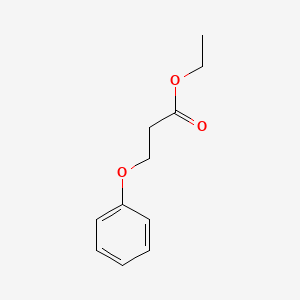

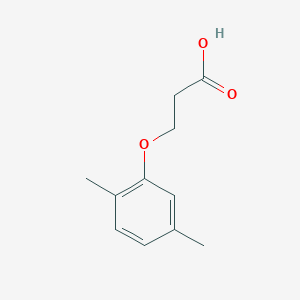

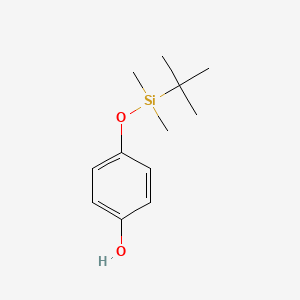

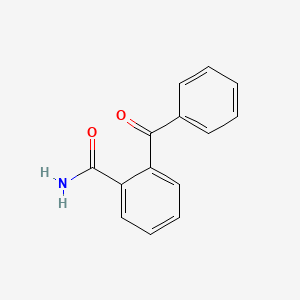

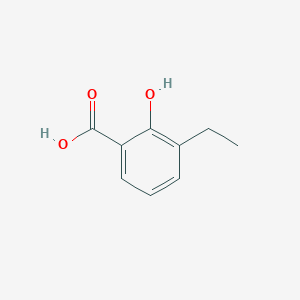

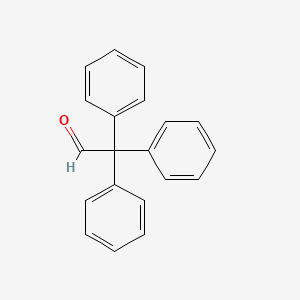

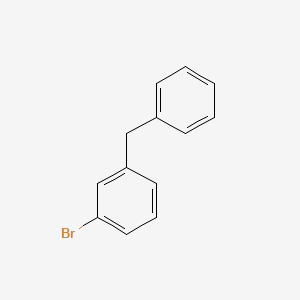

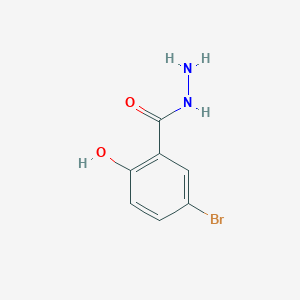

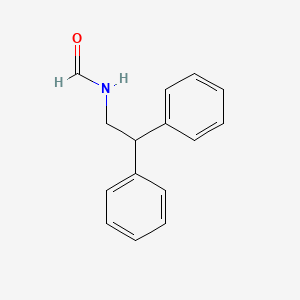

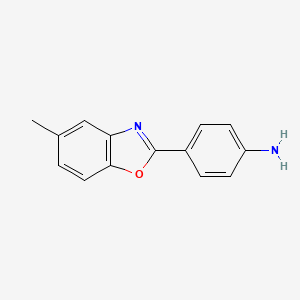

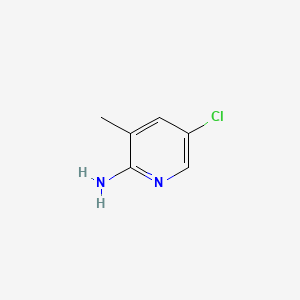

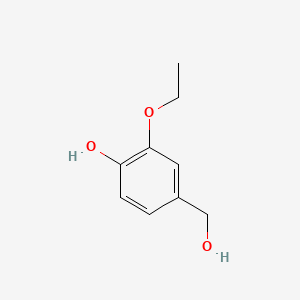

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.